molecular formula C19H17ClN2O6S B3665041 2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate

2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate

Cat. No.: B3665041
M. Wt: 436.9 g/mol
InChI Key: NBKXPOIMDABQDA-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate is an organic compound with a complex structure that includes a chloro group, a methoxy group, a morpholine ring, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-methoxyphenol with a suitable chlorinating agent to introduce the chloro group.

    Morpholine Introduction: The intermediate is then reacted with morpholine in the presence of a base to form the morpholin-4-ylcarbonothioyl derivative.

    Esterification: Finally, the compound undergoes esterification with 4-nitrobenzoic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyphenol: Shares the chloro and methoxy groups but lacks the morpholine and nitrobenzoate moieties.

    4-Nitrobenzoic acid: Contains the nitrobenzoate ester but lacks the chloro, methoxy, and morpholine groups.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents.

Uniqueness

2-Chloro-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[2-chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O6S/c1-26-16-11-13(18(29)21-6-8-27-9-7-21)10-15(20)17(16)28-19(23)12-2-4-14(5-3-12)22(24)25/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKXPOIMDABQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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